molecular formula C15H18N2O4 B5091882 N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5091882
M. Wt: 290.31 g/mol
InChI Key: OJHGAPSQCRHYGH-UHFFFAOYSA-N
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Description

N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidinyl group and a benzodioxole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 2-oxopyrrolidine with a suitable propylating agent, followed by the introduction of the benzodioxole moiety. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
  • N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of the pyrrolidinyl and benzodioxole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14-3-1-7-17(14)8-2-6-16-15(19)11-4-5-12-13(9-11)21-10-20-12/h4-5,9H,1-3,6-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHGAPSQCRHYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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